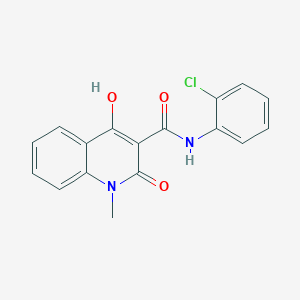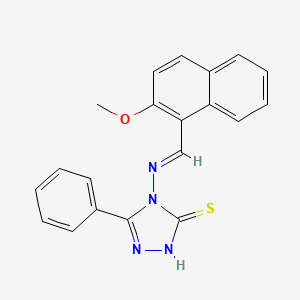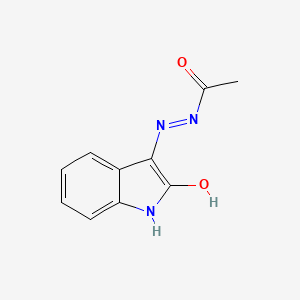
2-butylhexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Epoxy-2-butyl-2,3,3a,4,5,6,7,7a-octahydro-1h-isoindole-1,3-dione involves multiple steps, typically starting from readily available precursors.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Epoxy-2-butyl-2,3,3a,4,5,6,7,7a-octahydro-1h-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the epoxy group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different epoxides or ketones, while reduction could lead to alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
4,7-Epoxy-2-butyl-2,3,3a,4,5,6,7,7a-octahydro-1h-isoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,7-Epoxy-2-butyl-2,3,3a,4,5,6,7,7a-octahydro-1h-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The epoxy group is reactive and can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function . The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-butyl-3a,4,7,7a-tetrahydro-: Similar in structure but lacks certain functional groups present in 4,7-Epoxy-2-butyl-2,3,3a,4,5,6,7,7a-octahydro-1h-isoindole-1,3-dione.
Uniqueness
4,7-Epoxy-2-butyl-2,3,3a,4,5,6,7,7a-octahydro-1h-isoindole-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .
Eigenschaften
CAS-Nummer |
91645-06-6 |
|---|---|
Molekularformel |
C12H17NO3 |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
2-butyl-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C12H17NO3/c1-2-3-6-13-11(14)9-7-4-5-8(16-7)10(9)12(13)15/h7-10H,2-6H2,1H3 |
InChI-Schlüssel |
BJQVSFGGONZLMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=O)C2C3CCC(C2C1=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11999665.png)



![4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999689.png)
![4-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11999695.png)

![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B11999702.png)

![[4-[(Tert-butoxycarbonyl)amino]-1-piperidinyl](3-chlorophenyl)acetic acid](/img/structure/B11999719.png)

